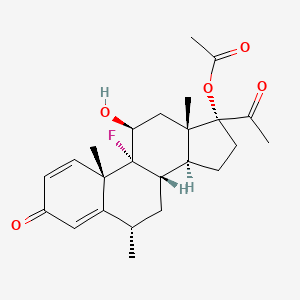

Fluorometholone Acetate

Description

This compound is the acetate salt form of fluorometholone, a synthetic glucocorticoid with anti-inflammatory and anti-allergic properties. This compound exerts its effect by interacting with cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. The synthesis of certain anti-inflammatory proteins is induced while the synthesis of certain inflammatory mediators is inhibited. As a result, there is an overall reduction in chronic inflammation and autoimmune reactions.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986.

See also: Fluorometholone (has active moiety); this compound; tobramycin (component of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFXGQHBPBMFHW-SBTZIJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191424 | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-06-7 | |

| Record name | Fluorometholone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluorometholone Acetate: A Mechanistic and Analytical Guide to its Signaling Pathways

An In-depth Technical Guide for Researchers

This guide provides a deep dive into the molecular signaling pathways of Fluorometholone Acetate, a synthetic glucocorticoid pivotal in ophthalmic anti-inflammatory therapy. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic mechanisms to offer a comprehensive analysis of its genomic and non-genomic actions, complete with detailed protocols for pathway investigation.

Introduction to this compound

This compound is a potent corticosteroid used extensively to treat inflammatory conditions of the eye, such as allergic conjunctivitis and postoperative inflammation.[1][2] It is the 17-acetate ester of fluorometholone, a modification that enhances its lipophilicity, thereby facilitating superior penetration into ocular tissues.[1] As a synthetic glucocorticoid, its therapeutic effects are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4][5] Understanding this core signaling pathway is fundamental to appreciating its anti-inflammatory efficacy and to developing robust analytical methods for further research.

The primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of genes, leading to the suppression of the inflammatory cascade.[1][2][6] However, emerging evidence also points to rapid, non-genomic effects that contribute to its overall pharmacological profile.[7][8] This guide will dissect both the canonical genomic and the non-genomic signaling pathways activated by this compound.

The Core Signaling Hub: The Glucocorticoid Receptor (GR)

The actions of this compound are almost entirely dependent on the Glucocorticoid Receptor (GR). In its inactive state, the GR resides in the cytoplasm, complexed with a chaperone machinery of heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins.[9] This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its translocation to the nucleus.

The GR protein itself is modular, comprising three key domains:

-

N-Terminal Domain (NTD): Involved in transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4]

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain binds to glucocorticoids like this compound, triggering receptor activation.[4]

The Canonical Genomic Signaling Pathway

The classical, or genomic, pathway is responsible for the majority of the anti-inflammatory effects of glucocorticoids. This pathway involves the direct regulation of gene transcription and can be conceptualized in a series of sequential steps.

-

Cellular Entry and Ligand Binding: Being lipophilic, this compound readily diffuses across the cell membrane into the cytoplasm.[1]

-

GR Activation and Nuclear Translocation: Inside the cell, it binds to the LBD of the GR. This binding induces a significant conformational change, causing the dissociation of the HSP chaperone complex.[9] This unmasks a nuclear localization sequence (NLS) on the GR.

-

Dimerization and DNA Binding: The activated GR-ligand complex rapidly translocates into the nucleus.[1][6] Inside the nucleus, two of these complexes dimerize and bind to Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4] The consensus GRE sequence is a palindromic sequence, GGAACAnnnTGTTCT.[4]

-

Modulation of Gene Expression: The binding of the GR dimer to GREs recruits co-activator or co-repressor proteins, leading to two primary outcomes:

-

Transactivation: The upregulation of anti-inflammatory genes. A key example is the induction of Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, an enzyme crucial for producing inflammatory precursors like prostaglandins and leukotrienes.[1][10]

-

Transrepression: The downregulation of pro-inflammatory genes. This is a critical component of its anti-inflammatory effect. It occurs through two main mechanisms:

-

Direct Repression: The GR dimer can bind to negative GREs (nGREs), actively suppressing the transcription of genes like those for cytokines.[9]

-

Tethering: The activated GR monomer can interact with and inhibit other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA itself.[7][11] This prevents these factors from activating the expression of cytokines, chemokines, and adhesion molecules.[1]

-

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C24H31FO5 | CID 240767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is the mechanism of Fluorometholone? [synapse.patsnap.com]

- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. What is Fluorometholone used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Introduction: Beyond Potency—A Mechanistic Look at Fluorometholone Acetate

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluorometholone Acetate

This compound (FMA) is a synthetic glucocorticoid renowned for its potent anti-inflammatory properties, holding a significant place in therapeutic arsenals, particularly within ophthalmology.[1][2] As a corticosteroid, its mechanism of action is fundamentally tied to its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that governs the expression of a vast array of genes controlling inflammation, metabolism, and immune response.[3][4]

For researchers and drug development professionals, a simple declaration of "potency" is insufficient. A deeper, mechanistic understanding of a compound's interaction with its target is paramount. This guide provides a detailed examination of the glucocorticoid receptor binding affinity of this compound. We will deconstruct the underlying signaling pathways, present a framework for quantitative comparison with other key glucocorticoids, and provide detailed, field-tested protocols for the empirical determination of binding affinity. This document is structured not as a rigid review but as a functional guide, designed to explain the causality behind experimental choices and to equip scientists with the foundational knowledge to critically evaluate and investigate glucocorticoid receptor modulators.

Section 1: The Canonical Glucocorticoid Receptor Signaling Pathway

The therapeutic effects of this compound are initiated by its binding to the glucocorticoid receptor. Understanding this pathway is the first step in appreciating the significance of binding affinity. The process is a highly orchestrated molecular cascade:

-

Ligand Entry & Receptor Binding: As a lipophilic molecule, FMA passively diffuses across the cell membrane into the cytoplasm. Here, it encounters the GR, which is in an inactive state, complexed with chaperone proteins like heat shock proteins (Hsp90, Hsp70) and immunophilins.[4] The binding of FMA to the Ligand-Binding Domain (LBD) of the GR induces a critical conformational change.

-

Chaperone Dissociation & Nuclear Translocation: This conformational shift causes the dissociation of the chaperone protein complex. This exposes a nuclear localization signal on the GR.

-

Dimerization & DNA Binding: The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, GRs typically form homodimers and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4]

-

Transcriptional Regulation: Once bound to a GRE, the GR dimer recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes. This leads to the increased expression of anti-inflammatory proteins (like lipocortin-1) and the decreased expression of pro-inflammatory proteins (such as cytokines, chemokines, and adhesion molecules).[1][4]

This intricate signaling cascade underscores the central importance of the initial binding event. The affinity of the ligand for the receptor dictates the concentration at which this entire cascade is initiated, influencing both the therapeutic efficacy and the potential for off-target effects.

Caption: Canonical Glucocorticoid Receptor (GR) Signaling Pathway.

Section 2: Quantifying Receptor-Ligand Interactions

To move from a qualitative understanding to a quantitative comparison, specific metrics are used to define the binding affinity of a ligand like FMA to the GR.

-

Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.

-

Inhibition Constant (Ki): In competitive binding assays, the Ki is a more accurate measure of affinity than the IC50. It represents the dissociation constant of the inhibitor (the unlabeled test compound). It is an intrinsic measure of affinity that is independent of the radioligand's concentration or affinity.

-

Half-Maximal Inhibitory Concentration (IC50): This is the concentration of a competing ligand (e.g., FMA) required to displace 50% of a specific radiolabeled ligand from the receptor. While experimentally derived, it is dependent on the assay conditions, particularly the concentration and affinity of the radioligand used.

-

Relative Binding Affinity (RBA): Often, the affinity of a novel steroid is expressed relative to a well-characterized standard, typically Dexamethasone, which is assigned an RBA of 100. This allows for the normalization of data across different experiments and labs.[5]

Section 3: Binding Affinity Profile of this compound

While this compound is clinically recognized as a highly effective glucocorticoid, specific quantitative binding affinity values (Ki or Kd) are not as widely published as those for benchmark compounds like Dexamethasone. However, its potency can be contextualized through a combination of available quantitative data for related compounds and qualitative assessments from functional and clinical studies.

| Compound | Receptor | Binding Affinity Metric | Value (nM) | Notes & Key Observations |

| Dexamethasone | Glucocorticoid Receptor (Human) | Kd | ~5.7 - 6.7 | A high-affinity, potent synthetic glucocorticoid often used as a reference standard in binding assays.[6] |

| Prednisolone | Glucocorticoid Receptor (Human) | IC50 | ~7.0 | A potent glucocorticoid. The acetate ester form is commonly used in ophthalmic preparations.[7] |

| This compound | Glucocorticoid Receptor (Human) | N/A | Not Available | Direct Ki/Kd values are not readily available in public literature. However, functional and clinical data demonstrate high potency. The acetate ester significantly enhances its anti-inflammatory efficacy compared to the fluorometholone alcohol base.[2] Its clinical effectiveness in suppressing ocular inflammation is comparable to that of Prednisolone Acetate 1.0%.[8] This high in-vivo efficacy implies a strong interaction with the glucocorticoid receptor. |

The enhanced efficacy of FMA is partly due to its chemical structure. The addition of the acetate ester at the 17-position increases the molecule's lipophilicity, which facilitates better penetration into ocular tissues, leading to higher local bioavailability and prolonged retention at the site of action.[4]

Section 4: Experimental Methodologies for Determining GR Binding Affinity

The determination of binding affinity is not theoretical; it is the result of rigorous, well-designed experiments. The choice of assay is critical and depends on whether the goal is to measure direct binding (affinity) or the functional consequence of that binding (potency). Below are two gold-standard, self-validating protocols.

Radioligand Binding Assay (Competitive Inhibition)

This method directly measures the affinity (Ki) of a test compound by assessing its ability to compete with a high-affinity radiolabeled ligand for binding to the GR.

Causality Behind Experimental Choices:

-

Receptor Source: Cytosolic extracts from cells overexpressing human GR (e.g., HEK293 or Sf9 cells) are used to ensure a high concentration of the target receptor, maximizing the signal-to-noise ratio.

-

Radioligand: [³H]-Dexamethasone is a common choice due to its high affinity and specificity for the GR, providing a stable baseline of binding that a competitor must overcome.

-

Separation Method: A filter-based method is used to rapidly separate receptor-bound radioligand from the unbound fraction. Glass fiber filters are pre-treated with a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

-

Data Analysis: The Cheng-Prusoff equation is used to convert the experimentally derived IC50 value into the Ki value, which is a true measure of affinity independent of the radioligand concentration used in the assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

-

Preparation of GR-Containing Lysate:

-

Culture and harvest human embryonic kidney (HEK293) cells engineered to overexpress the full-length human glucocorticoid receptor.

-

Lyse the cells in a hypotonic buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors) to release the cytosolic contents.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet membranes and organelles, retaining the supernatant which contains the soluble GR.

-

Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in a suitable assay buffer (e.g., phosphate-buffered saline with 0.1% BSA to minimize non-specific binding).

-

Add a fixed, subsaturating concentration of the radioligand, [³H]-Dexamethasone (e.g., 1-5 nM).

-

Add a range of concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).

-

Include control wells for total binding (radioligand + lysate, no competitor) and non-specific binding (radioligand + lysate + a saturating concentration of unlabeled Dexamethasone, e.g., 10 µM).

-

Initiate the binding reaction by adding the cell lysate (e.g., 50-100 µg of total protein per well).

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding reaction to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly transfer the contents of each well onto a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Reporter Gene Assay

This method measures the functional consequence of GR binding, providing a measure of the compound's potency (EC50) as an agonist.

Causality Behind Experimental Choices:

-

Reporter System: A human cell line (e.g., A549 lung carcinoma cells, which endogenously express GR) is transfected with a plasmid containing a luciferase reporter gene under the control of a GRE-containing promoter. This creates a direct link between GR activation and a quantifiable light output.

-

Dual-Luciferase System: A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected. This serves as an internal control to normalize for variations in cell number and transfection efficiency, ensuring the measured signal is due to specific GR activation.

-

Lysis and Detection: Specific reagents are used to lyse the cells and provide the necessary substrates (e.g., luciferin for firefly luciferase) for the enzymatic reaction that produces light, which is then measured by a luminometer.

Caption: Workflow for a Cell-Based Reporter Gene Assay.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture human A549 cells that have been stably transfected with a GRE-luciferase reporter construct.

-

Seed the cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the end of the experiment.

-

Allow cells to adhere for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of FMA.

-

Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for GR activation, transcription of the luciferase gene, and translation of the luciferase enzyme.

-

-

Lysis and Detection:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Remove the culture medium.

-

Add a passive lysis buffer to each well and incubate for ~15 minutes to ensure complete cell lysis.

-

Add the luciferase assay reagent (containing luciferin) to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal (Relative Light Units) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of FMA that produces 50% of the maximal response.

-

Section 5: Interpretation and Clinical Significance

The high efficacy of this compound, comparable to more systemically potent steroids in ocular applications, suggests a high affinity for the glucocorticoid receptor. However, its distinct clinical profile, particularly its reduced tendency to elevate intraocular pressure (IOP) compared to Dexamethasone, is of great interest.[9][10][11] This favorable therapeutic window may not be explained by binding affinity alone.

This discrepancy suggests several possibilities for further research:

-

Receptor Conformation: FMA might induce a unique GR conformation that preferentially favors transrepression (the inhibition of pro-inflammatory transcription factors like NF-κB) over transactivation (the direct activation of genes via GREs), as some of the genes responsible for IOP elevation are thought to be regulated via transactivation.

-

Tissue-Specific Metabolism: FMA may be more rapidly metabolized to less active forms in the trabecular meshwork (the tissue responsible for aqueous humor outflow and IOP regulation) compared to other ocular tissues where it exerts its anti-inflammatory effects.

-

Pharmacokinetics: The enhanced lipophilicity and tissue penetration of the acetate ester may lead to a different distribution profile within the eye compared to other corticosteroids.[4]

Conclusion

This compound is a potent agonist of the glucocorticoid receptor. While direct, quantitative binding affinity data (Ki) remains elusive in readily accessible literature, its high functional potency is unequivocally demonstrated through its clinical performance. The methodologies outlined in this guide—specifically competitive radioligand binding assays and cell-based reporter assays—provide a robust framework for the empirical determination of its binding affinity and functional potency. Understanding the precise binding kinetics of FMA, and correlating that data with its unique clinical profile, remains a compelling area of investigation for the development of even more selective and safer glucocorticoid therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. [PDF] Comparative study of the intraocular pressure effects of fluorometholone 0.1% versus dexamethasone 0.1%. | Semantic Scholar [semanticscholar.org]

- 9. Comparison of the anti-inflammatory effects of fluorometholone 0.1% combined with levofloxacin 0.5% and tobramycin/dexamethasone eye drops after cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ocular pressure response to this compound and dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study of the intraocular pressure effects of fluorometholone 0.1% versus dexamethasone 0.1% - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorometholone Acetate's Regulation of Inflammatory Gene Expression

Abstract

Fluorometholone Acetate (FMA) is a potent synthetic glucocorticoid primarily utilized in ophthalmology to manage inflammatory conditions.[1][2][3] Its therapeutic efficacy is rooted in its ability to meticulously modulate the expression of genes central to the inflammatory cascade. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning FMA's anti-inflammatory action, with a focus on its interaction with the glucocorticoid receptor and the subsequent genomic events that lead to the suppression of pro-inflammatory gene networks and the activation of anti-inflammatory pathways. We will dissect the core signaling pathways, present detailed, field-proven experimental protocols for their investigation, and offer insights into the causality behind methodological choices, thereby equipping researchers and drug development professionals with a robust framework for studying this class of compounds.

Introduction: this compound as a Modulator of Ocular Inflammation

This compound is a corticosteroid specifically engineered for ophthalmic use.[1][4] It is a derivative of fluorometholone, with the addition of an acetate ester. This structural modification enhances its lipophilicity, which facilitates superior penetration into ocular tissues compared to its non-esterified counterparts, leading to a more potent therapeutic effect.[5][6] Clinically, FMA is prescribed for a range of steroid-responsive inflammatory conditions of the eye, including allergic conjunctivitis, uveitis, and post-operative inflammation.[1][2] Its mechanism of action, like all glucocorticoids, is not merely palliative but involves a fundamental reprogramming of gene expression within target cells to resolve inflammation.[1][7]

The Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The anti-inflammatory effects of FMA are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[8][9]

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) like Hsp90.[8][10] FMA, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[5] This binding event induces a conformational change in the GR, causing the dissociation of the HSPs.[10]

-

Nuclear Translocation: The unmasking of a nuclear localization sequence (NLS) on the activated FMA-GR complex facilitates its rapid translocation from the cytoplasm into the nucleus.[5][11]

-

Modulation of Gene Expression: Once inside the nucleus, the FMA-GR complex exerts its powerful influence on gene transcription through two primary genomic mechanisms: Transactivation and Transrepression .[8][12]

Visualizing the GR Signaling Pathway

The following diagram illustrates the central signaling cascade initiated by this compound.

Caption: FMA binds cytoplasmic GR, leading to nuclear translocation and gene regulation.

Genomic Mechanisms in Detail

Transrepression: The Engine of Anti-Inflammatory Activity

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[11][12] This process involves the FMA-GR complex inhibiting the activity of other transcription factors without directly binding to DNA.

-

Mechanism: The monomeric FMA-GR complex physically interacts with and "tethers" to pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][13] This protein-protein interaction prevents NF-κB and AP-1 from effectively binding to their respective DNA response elements and recruiting the co-activators necessary to initiate transcription.[13][14]

-

Consequence: The expression of a wide array of pro-inflammatory genes is suppressed. This includes cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, cell adhesion molecules (e.g., ICAM-1), and enzymes like cyclooxygenase-2 (COX-2).[1][5][15] By halting the production of these mediators, FMA effectively reduces vascular permeability, cellular infiltration, and the classic signs of inflammation.[5]

Transactivation: A Double-Edged Sword

Transactivation involves the direct binding of the FMA-GR complex to DNA, leading to an increase in gene transcription.

-

Mechanism: Two FMA-GR complexes homodimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[5][8] This binding event recruits co-activator proteins and the transcriptional machinery to enhance gene expression.

-

Consequence: This mechanism upregulates the production of potent anti-inflammatory proteins. A key example is Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway that produces inflammatory prostaglandins and leukotrienes.[5][7] Other induced anti-inflammatory proteins include the Glucocorticoid-Induced Leucine Zipper (GILZ), which can further suppress the NF-κB and MAPK signaling pathways.[9] While beneficial, GR-mediated transactivation is also responsible for many of the undesirable side effects associated with long-term corticosteroid use.[12][16]

Experimental Framework for Assessing FMA's Genomic Impact

To rigorously investigate the effects of FMA on inflammatory gene expression, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for analysis, from cellular response to specific molecular interactions.

Experimental Workflow Overview

Caption: A logical workflow for studying FMA's anti-inflammatory effects.

Protocol: Quantifying Inflammatory Gene Expression via RT-qPCR

Rationale: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately measuring changes in the mRNA levels of specific genes.[17][18] This allows for a direct assessment of FMA's transcriptional regulatory activity on key pro- and anti-inflammatory targets.

Methodology:

-

Cell Culture and Treatment:

-

Seed human corneal epithelial cells (or another relevant cell type) in 6-well plates.

-

Once confluent, stimulate cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 10 ng/mL TNF-α) for a predetermined time (e.g., 4 hours) to induce inflammatory gene expression.

-

Concurrently, treat cells with varying concentrations of FMA (e.g., 0, 10, 100, 1000 nM) or a vehicle control.

-

-

RNA Isolation:

-

Wash cells with cold PBS.

-

Lyse cells directly in the well using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.

-

Assess RNA purity (A260/280 ratio) and integrity (gel electrophoresis).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based system.

-

Use primers specific for target genes (e.g., IL6, TNF, ICAM1, TSC22D3 [GILZ]) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the quantification cycle (Cq) values.

-

Normalize the Cq value of each target gene to the geometric mean of the housekeeping genes (ΔCq).

-

Calculate the fold change in expression relative to the stimulated, untreated control group using the 2-ΔΔCq method.[19]

-

Data Presentation: Expected Outcome of RT-qPCR Analysis

| Target Gene | Treatment Group | Fold Change vs. LPS Control (Mean ± SD) | Biological Role |

| IL6 | LPS + 100 nM FMA | 0.25 ± 0.08 | Pro-inflammatory Cytokine |

| TNF | LPS + 100 nM FMA | 0.31 ± 0.10 | Pro-inflammatory Cytokine |

| ICAM1 | LPS + 100 nM FMA | 0.45 ± 0.12 | Adhesion Molecule |

| TSC22D3 (GILZ) | LPS + 100 nM FMA | 4.5 ± 0.9 | Anti-inflammatory Protein |

Protocol: Assessing Protein Expression and Pathway Activation via Western Blot

Rationale: Western blotting validates that the changes observed at the mRNA level translate to functional changes in protein levels.[20] It is also critical for studying the phosphorylation status of signaling proteins, providing a direct readout of pathway activation (e.g., the NF-κB pathway).[21][22]

Methodology:

-

Cell Culture and Protein Extraction:

-

Culture and treat cells as described in the RT-qPCR protocol.

-

Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-COX-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol: Investigating GR-DNA Interactions via Chromatin Immunoprecipitation (ChIP)

Rationale: ChIP is a powerful technique used to determine the in vivo binding sites of a specific protein on DNA.[23][24] This protocol allows for the direct confirmation that the FMA-activated GR is recruited to the promoter regions of its target genes, providing definitive evidence for both transactivation (binding to a GRE) and transrepression (association with an NF-κB-bound promoter).[25][26]

Methodology:

-

Cell Culture and Cross-linking:

-

Culture and treat cells as previously described.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight with an antibody specific to the Glucocorticoid Receptor (or NF-κB p65 as another target). Use a non-specific IgG as a negative control.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt buffer.

-

Digest the proteins with Proteinase K.

-

-

DNA Purification and Analysis:

-

Purify the precipitated DNA.

-

Use qPCR with primers flanking a known GRE in an anti-inflammatory gene promoter (e.g., TSC22D3) or an NF-κB binding site in a pro-inflammatory gene promoter (e.g., IL6).

-

Analyze the results as a percentage of the input chromatin to determine the enrichment of the target DNA sequence.

-

Global Transcriptomic Profiling with RNA-Sequencing

Rationale: While the targeted approaches above are essential for hypothesis testing, RNA-Sequencing (RNA-Seq) provides an unbiased, genome-wide view of all transcriptional changes induced by FMA.[27][28] This is invaluable for discovering novel FMA-regulated genes and pathways that may contribute to its therapeutic effect or off-target side effects.[29][30]

Workflow:

-

Experiment Design: Treat cells with FMA and an inflammatory stimulus as in the qPCR protocol, ensuring sufficient biological replicates.

-

Library Preparation: Isolate high-quality total RNA. Deplete ribosomal RNA (rRNA) and construct sequencing libraries.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Align sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated by FMA treatment.

-

Conduct pathway and gene ontology (GO) analysis to identify the biological processes most significantly affected by FMA.

-

Conclusion and Future Directions

This compound exerts its potent anti-inflammatory effects by commandeering the glucocorticoid receptor to orchestrate a complex program of gene expression. The dominant mechanism, transrepression, involves the GR-mediated silencing of pro-inflammatory transcription factors like NF-κB, while the transactivation of anti-inflammatory genes provides a complementary suppressive force. The experimental protocols detailed in this guide—from targeted qPCR and Western Blot to the genome-wide discovery power of RNA-Seq and the mechanistic validation of ChIP—provide a robust and self-validating toolkit for researchers. A thorough understanding of these molecular events is not only crucial for optimizing the use of existing glucocorticoids but also for guiding the development of novel dissociated GR agonists that can separate the desired anti-inflammatory transrepression effects from the transactivation-mediated side effects, heralding a new era of safer anti-inflammatory therapies.[12]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Fluorometholone (Flarex, FML, and FML Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Fluorometholone ophthalmic Uses, Side Effects & Warnings [drugs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

- 7. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 25. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 26. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Comparative Genome-Wide Transcriptome Analysis of Glucocorticoid Responder and Non-Responder Primary Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells | PLOS One [journals.plos.org]

- 29. Global transcriptomic analysis of the arcuate nucleus following chronic glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fluorometholone Acetate: A Mechanistic and Methodological Investigation of its Effects on In Vitro Cytokine Production

An In-Depth Technical Guide for Researchers

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical framework for evaluating the anti-inflammatory effects of Fluorometholone Acetate (FMA) on cytokine production in vitro. We will delve into the molecular underpinnings of its action, provide validated experimental protocols, and offer insights into data interpretation, moving beyond simple procedural lists to explain the causal logic behind critical experimental choices.

Introduction: The Rationale for In Vitro Cytokine Profiling of this compound

This compound is a potent synthetic corticosteroid used extensively in clinical practice, particularly in ophthalmology, to manage inflammatory conditions of the eye.[1][2][3] Its therapeutic efficacy stems from its ability to broadly suppress the inflammatory cascade, a process largely mediated by signaling proteins called cytokines.[1] Understanding precisely how FMA modulates the complex network of pro- and anti-inflammatory cytokines is critical for mechanism-of-action studies, drug characterization, and the development of next-generation anti-inflammatory agents.

This guide serves as a practical and theoretical resource for designing, executing, and interpreting in vitro assays to characterize the cytokine-modulating effects of FMA. We will explore the core signaling pathways, provide robust, self-validating experimental designs, and present clear methodologies for generating high-quality, reproducible data.

Part 1: The Molecular Mechanism of Glucocorticoid-Mediated Cytokine Suppression

The anti-inflammatory activity of FMA is rooted in its function as a glucocorticoid receptor (GR) agonist.[4] The acetate ester moiety enhances the compound's lipophilicity, which facilitates superior penetration into target tissues and cells compared to non-esterified fluorometholone.[2][5] Once inside the cell, the process unfolds through a well-defined signaling cascade.

-

Receptor Binding and Nuclear Translocation: FMA passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multi-protein complex.[5][6] This binding event triggers a conformational change, causing the dissociation of heat shock proteins and allowing the FMA-GR complex to translocate into the nucleus.[6][7]

-

Modulation of Gene Expression: Inside the nucleus, the activated FMA-GR complex primarily exerts its anti-inflammatory effects through two key genomic mechanisms:

-

Transrepression: This is the principal mechanism for cytokine suppression. The FMA-GR complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By preventing these factors from binding to the promoter regions of their target genes, FMA effectively shuts down the transcription of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[8]

-

Transactivation: The FMA-GR complex can also dimerize and bind to Glucocorticoid Response Elements (GREs) on the DNA to increase the transcription of anti-inflammatory genes.[5][8] A key example is the upregulation of IκBα, an inhibitor of NF-κB. By increasing the synthesis of IκBα, FMA reinforces the suppression of the NF-κB pathway, further diminishing cytokine production.[8]

-

The following diagram illustrates this core signaling pathway.

Caption: FMA-mediated suppression of cytokine gene expression.

Part 2: Designing a Robust In Vitro Cytokine Profiling Study

A successful in vitro study hinges on a well-designed experimental plan that incorporates appropriate models, stimuli, and controls. The core principle is to establish a reproducible inflammatory environment in cell culture and then quantify the dose-dependent inhibitory capacity of FMA.

Causality in Experimental Choices

-

Cell Model Selection: The choice of cell type is paramount as it dictates the translational relevance of the findings.

-

Macrophages (THP-1, RAW 264.7): These are primary effector cells in the innate immune response. Human THP-1 monocytes can be differentiated into macrophage-like cells, providing a highly relevant model for studying inflammation. They are ideal because they robustly produce key pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli like lipopolysaccharide (LPS).[9]

-

Peripheral Blood Mononuclear Cells (PBMCs): Using PBMCs from healthy donors provides a more complex, systems-level view, as this population includes monocytes, lymphocytes, and other immune cells that interact in a cytokine network.[8][10] This model offers higher biological relevance but comes with greater donor-to-donor variability.

-

Epithelial Cells (e.g., Human Corneal Epithelial Cells): For ophthalmology-focused research, using ocular cells is critical. Epithelial cells are not passive bystanders; they actively participate in the inflammatory response by secreting cytokines and chemokines upon stimulation.[9][11]

-

-

Inflammatory Stimulus Selection: The stimulus must be chosen to activate the specific inflammatory pathways you intend to study.

-

Lipopolysaccharide (LPS): LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of Toll-like receptor 4 (TLR4). This makes it the gold-standard stimulus for mimicking a bacterial inflammatory response and inducing a strong, NF-κB-dependent production of cytokines.[9][12]

-

PMA and Ionomycin: This combination provides a strong, receptor-independent polyclonal stimulation.[13] Phorbol 12-myristate 13-acetate (PMA) activates Protein Kinase C, while ionomycin increases intracellular calcium.[13] This is useful for inducing broad cytokine production in various immune cells, particularly T-cells.[13][14]

-

Self-Validating Experimental Workflow

A self-validating workflow includes all necessary controls to ensure that the observed effects are specific to the drug and not artifacts of the experimental system.

Caption: A validated workflow for in vitro cytokine profiling.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including essential controls.

Protocol 1: Cell Culture, FMA Treatment, and LPS Stimulation

This protocol is optimized for differentiated THP-1 human macrophages.

-

Cell Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into adherent, macrophage-like cells.

-

Incubate for 48-72 hours. After incubation, gently aspirate the medium and wash the adherent cells twice with sterile PBS to remove non-adherent cells and residual PMA. Add fresh, PMA-free medium and rest the cells for 24 hours before treatment.

-

-

FMA Pre-treatment:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock in complete culture medium to achieve final desired concentrations (e.g., 1 nM to 1000 nM).

-

Critical Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest FMA dose.

-

Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the FMA dilutions or vehicle control.

-

Incubate for 1-2 hours. This pre-incubation allows FMA to enter the cells and engage with the GR pathway prior to the inflammatory challenge.

-

-

LPS Stimulation:

-

Prepare an LPS stock solution in sterile, endotoxin-free water. Dilute it in complete culture medium to a concentration of 2X the final desired concentration (e.g., 200 ng/mL for a final of 100 ng/mL).

-

Add 100 µL of the 2X LPS solution to the appropriate wells.

-

Critical Controls: Include "Unstimulated" wells (add medium only) and "LPS only" wells (add LPS to vehicle-treated cells).

-

Incubate the plate for a pre-determined time (a 6-hour time point is good for early cytokines like TNF-α; 24 hours for others like IL-6).[15]

-

-

Supernatant Harvest:

-

After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant without disturbing the cell monolayer and transfer to a new 96-well plate or microcentrifuge tubes.

-

Store supernatants at -80°C until cytokine analysis.

-

Protocol 2: Multiplex Cytokine Quantification

Multiplex bead-based assays (e.g., Luminex) are highly recommended over traditional ELISA for this application.[16] They offer significant advantages by allowing for the simultaneous quantification of dozens of cytokines from a small sample volume (~25-50 µL), providing a comprehensive profile of the inflammatory response while conserving precious samples.[17][18]

-

Assay Preparation:

-

Use a commercially available multiplex cytokine panel (e.g., a human pro-inflammatory panel).

-

Allow all reagents, including standards, beads, and detection antibodies, to come to room temperature.

-

Vortex the antibody-coupled magnetic beads thoroughly before dilution.

-

-

Assay Execution (Generalized):

-

Add the bead solution to each well of the provided 96-well filter plate.

-

Wash the beads using a plate magnet, following the manufacturer's protocol.

-

Add standards, controls, and the harvested cell culture supernatants to the appropriate wells.

-

Incubate the plate on a shaker at room temperature for 2 hours to allow cytokines to bind to the capture antibody-coated beads.

-

Wash the beads to remove unbound proteins.

-

Add the biotinylated detection antibody cocktail and incubate on a shaker for 1 hour.

-

Wash the beads to remove unbound detection antibodies.

-

Add Streptavidin-Phycoerythrin (SAPE) and incubate on a shaker for 30 minutes. This will bind to the biotinylated detection antibodies, providing the fluorescent signal.

-

Wash the beads to remove unbound SAPE.

-

Resuspend the beads in reading buffer and acquire the plate on a compatible multiplex analyzer (e.g., Luminex MAGPIX®).

-

Part 4: Data Presentation and Interpretation

Quantitative Data Summary

Data should be processed using the instrument's software to generate concentration values (pg/mL) based on the standard curves. The inhibitory effect of FMA should be calculated as a percentage relative to the "LPS only" control.

Table 1: Representative Data on FMA-Mediated Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

| FMA Conc. (nM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |

| 0 (Unstimulated) | < 10 | - | < 15 | - | < 5 | - |

| 0 (LPS Only) | 5500 | 0% | 3800 | 0% | 850 | 0% |

| 1 | 4125 | 25% | 3230 | 15% | 723 | 15% |

| 10 | 1925 | 65% | 1710 | 55% | 340 | 60% |

| 100 | 495 | 91% | 570 | 85% | 94 | 89% |

| 1000 | 110 | 98% | 152 | 96% | 34 | 96% |

Note: The data presented are illustrative and serve as an example of expected results.

Interpreting the Results

-

Dose-Dependent Inhibition: The primary expected outcome is a clear dose-dependent reduction in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][15] This validates the biological activity of FMA.

-

IC50 Calculation: From the dose-response curve, the half-maximal inhibitory concentration (IC50) can be calculated for each cytokine. This value is a key metric for quantifying the potency of the compound.

-

Cytokine Specificity: While glucocorticoids are broad-spectrum inhibitors, you may observe slight differences in the IC50 values for different cytokines, reflecting subtle variations in the regulation of their respective genes.

-

Anti-inflammatory Cytokines: It is important to note that glucocorticoids can also inhibit the production of some anti-inflammatory or regulatory cytokines, such as IL-10.[8] Including such analytes in your multiplex panel can provide a more nuanced understanding of the drug's overall immunomodulatory profile.

Conclusion

The in vitro methodologies detailed in this guide provide a robust and reliable framework for characterizing the anti-inflammatory effects of this compound. By carefully selecting cell models and stimuli, incorporating self-validating controls, and employing high-throughput multiplex analysis, researchers can generate precise and comprehensive data on cytokine modulation. This information is invaluable for elucidating the molecular mechanism of action, determining drug potency, and supporting the preclinical and clinical development of anti-inflammatory therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytokine-Effects on Glucocorticoid Receptor Function: Relevance to Glucocorticoid Resistance and the Pathophysiology and Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. proimmune.com [proimmune.com]

- 11. Cytokine-mediated control of lipopolysaccharide-induced activation of small intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Treated Macrophage Cytokines Repress Surfactant Protein–B in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Intracellular Cytokine Staining Protocol [anilocus.com]

- 15. Delayed Addition of Glucocorticoids Selectively Suppresses Cytokine Production in Stimulated Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. immunology.org [immunology.org]

- 17. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. evetechnologies.com [evetechnologies.com]

Foreword: Beyond Inflammation—A Molecular Blueprint of Fluorometholone Acetate's Action

An In-Depth Technical Guide to Proteomics and Metabolomics Studies of Fluorometholone Acetate

This compound (FMA) is a synthetic corticosteroid widely prescribed in ophthalmology for its potent anti-inflammatory properties.[1][2] Its primary clinical utility lies in managing inflammatory conditions of the conjunctiva, cornea, and anterior segment of the eye.[3][4] While the mechanism is broadly understood to involve the glucocorticoid receptor (GR), the full spectrum of its molecular impact remains an area of active investigation. As drug development professionals and researchers, moving beyond primary endpoints to understand the intricate downstream consequences of drug action is paramount. This is where the synergistic application of proteomics and metabolomics provides an unparalleled, high-resolution view.

This guide is designed not as a rigid protocol, but as a strategic framework. It draws upon established principles of 'omics' technologies to outline a robust, field-proven approach for elucidating the complete cellular response to FMA. We will explore the causality behind experimental choices, ensuring that each stage of the workflow is a self-validating system, from initial experimental design to final data integration.

Part 1: The Central Mechanism & The Rationale for an 'Omics' Approach

FMA, like other corticosteroids, exerts its effects by binding to the cytoplasmic Glucocorticoid Receptor.[5][6] This drug-receptor complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA.[5] This interaction modulates gene transcription, leading to two primary outcomes:

-

Transrepression: Suppression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules.[2][5]

-

Transactivation: Upregulation of anti-inflammatory genes, like lipocortin-1, which inhibits phospholipase A2 and the subsequent production of inflammatory prostaglandins and leukotrienes.[5]

While this model is accurate, it is incomplete. It does not fully capture the widespread impact on cellular protein machinery (the proteome) or the resulting shifts in cellular activity and energy status (the metabolome). A systems-level 'omics' approach is therefore essential to:

-

Discover Novel Biomarkers: Identify proteins and metabolites that can serve as sensitive indicators of drug efficacy or off-target effects, such as the risk of increased intraocular pressure.[7][8]

-

Elucidate Secondary Mechanisms: Uncover "non-canonical" signaling pathways and protein-protein interactions modulated by FMA.[9]

-

Profile Drug Metabolism: Directly observe the conversion of FMA into its metabolites within target tissues, such as the formation of dihydrofluorometholone in the cornea.[10][11]

-

Build Predictive Models: Integrate multi-omics data to create comprehensive models of FMA's mechanism of action, enhancing future drug development and personalized medicine.[12][13]

Caption: High-level workflow for integrated proteomics and metabolomics analysis.

Part 2: Proteomic Investigation of FMA Action

Proteomics allows for the large-scale identification and quantification of proteins in a biological sample. In the context of FMA, this provides a direct readout of the cellular machinery's response to glucocorticoid receptor activation.

Expertise-Driven Experimental Design

The quality of the final data is dictated by the initial experimental design. A robust design for FMA studies must account for the specific biology of the system.

| Parameter | Recommended Choice | Rationale & Causality |

| Biological System | Human Corneal Epithelial Cells (HCECs) or Conjunctival Epithelial Cells | These are primary target tissues for topical FMA. Using cell lines provides a controlled, reproducible system to study direct drug effects.[14] |

| FMA Concentration | 100 nM and 250 nM | These concentrations are physiologically relevant and have been shown to elicit responses in ocular surface mucin levels without inducing significant toxicity in vitro.[14] |

| Time Course | 0h, 4h, 12h, 24h | This captures both early transcriptional events (4h, 12h) and subsequent protein expression changes that are established at a later time point (24h). |

| Replication | Minimum of 3-5 biological replicates per condition | Essential for statistical power to confidently identify differentially expressed proteins against the background of biological variability. |

| Quantification Strategy | Label-Free Quantification (LFQ) or Tandem Mass Tag (TMT) | LFQ is cost-effective and simpler for initial screening. TMT allows for multiplexing of samples, reducing instrument time and improving quantitative precision. |

Protocol: Bottom-Up Proteomics of FMA-Treated Cells

This protocol outlines a standard workflow for preparing cell lysates for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:

-

Cell Lysis & Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape cells.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the proteome. This step is critical to separate soluble proteins from cellular debris.

-

Quantify protein concentration using a BCA assay.

-

-

Protein Reduction, Alkylation, and Digestion:

-

Take 50 µg of protein from each sample.

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This reduces protein disulfide bonds.

-

Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes. This alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.

-

Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves proteins into smaller peptides, which are ideal for mass spectrometry analysis.

-

-

Peptide Desalting (Solid-Phase Extraction):

-

Acidify the peptide solution with trifluoroacetic acid (TFA).

-

Use a C18 desalting tip/column to bind the peptides while salts and other contaminants are washed away.[15]

-

Elute the purified peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).

-

Dry the peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Peptides are separated on a reverse-phase column over a gradient of increasing organic solvent.

-

The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between full MS scans to measure peptide masses and MS/MS scans to fragment the most intense peptides, revealing their amino acid sequence.

-

Data Analysis and Expected Insights

Proteomics data analysis will identify proteins that are significantly up- or downregulated upon FMA treatment. Pathway analysis of these proteins is expected to reveal modulation of:

-

Inflammatory Pathways: Downregulation of proteins in the NF-κB and MAPK signaling cascades.[16]

-

Cell Adhesion and Migration: Changes in cytoskeletal proteins and adhesion molecules, consistent with FMA's effect on inhibiting leukocyte migration.[16][17]

-

Glucocorticoid Receptor Interactome: Identification of known and novel GR-interacting proteins, which could include heat shock proteins, co-activators, and co-repressors.[9]

Caption: The canonical glucocorticoid receptor (GR) signaling pathway activated by FMA.

Part 3: Metabolomic Investigation of FMA Action

Metabolomics provides a functional readout of the cellular state by quantifying small molecule metabolites.[18] It is exceptionally well-suited for studying corticosteroids, which are known to have profound effects on cellular metabolism.[19][20]

Rationale and Experimental Design

The primary goals of a metabolomics study on FMA are to map its impact on cellular bioenergetics and metabolic pathways and to track its own biotransformation.

| Parameter | Recommended Choice | Rationale & Causality |

| Biological System | HCECs or animal models (e.g., rabbit aqueous humor) | Cell lines are excellent for pathway analysis. Animal models allow for the study of FMA's metabolism and distribution in a physiological context.[11][21] |

| Sample Type | Cell pellets, culture media, aqueous humor, tear fluid | Cell pellets reveal intracellular metabolic pools. Media shows nutrient consumption/waste production. Aqueous humor and tears provide clinically relevant matrices.[11][16] |

| Metabolite Extraction | Biphasic solvent extraction (e.g., Methanol/Chloroform/Water) | This method effectively separates polar metabolites (for hydrophilic interaction chromatography, HILIC) and non-polar lipids (for reverse-phase chromatography), maximizing metabolome coverage. |

| Analytical Platform | High-Resolution LC-MS/MS (e.g., Q-Exactive or TripleTOF) | Provides the sensitivity and mass accuracy required to detect and identify thousands of low-abundance metabolites in complex biological samples.[22][23] |

Protocol: Untargeted Metabolomics of FMA-Treated Cells

This protocol details the critical steps for capturing a snapshot of the metabolome.

Step-by-Step Methodology:

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate culture media.

-

Immediately wash cells with ice-cold 0.9% saline solution. This step is time-critical to halt enzymatic activity and preserve the in-vivo metabolic state.

-

Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.

-

Scrape the cells and transfer the cell/solvent mixture to a new tube.

-

Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C. The supernatant contains the metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube.

-

Dry the metabolite extract completely using a vacuum centrifuge.

-

Reconstitute the dried extract in a suitable solvent for the chosen chromatography (e.g., 50% acetonitrile for HILIC).

-

It is best practice to pool a small aliquot from every sample to create a "quality control" (QC) sample, which is injected periodically throughout the analytical run to monitor instrument performance.

-

-

LC-MS/MS Analysis:

-

Analyze samples using a high-resolution mass spectrometer.

-

It is highly recommended to run samples in two separate chromatographic modes to maximize coverage:

-

Reverse-Phase (C18) Chromatography: Primarily for non-polar to moderately polar compounds (e.g., lipids, FMA and its metabolites).

-

HILIC: For polar and charged compounds (e.g., amino acids, nucleotides, organic acids).

-

-

The mass spectrometer should be operated in a mode that acquires both precursor ion mass and fragmentation data for identification.

-

Data Analysis and Expected Insights

Metabolomics data analysis is a multi-step process involving peak detection, alignment, and statistical analysis to find features that differ significantly between control and FMA-treated groups.[24]

-

Identification of FMA Metabolites: The primary metabolite, 20α-dihydrofluorometholone, should be readily detectable and quantifiable, confirming target tissue metabolism.[10][21]

-

Pathway Perturbations: Corticosteroids are known to impact central carbon metabolism. Expect to see changes in:

-

Amino Acid Metabolism: Alterations in amino acid pools reflecting changes in protein synthesis or breakdown.

-

Glucose Metabolism: Shifts in glycolysis and TCA cycle intermediates.

-

Lipid Metabolism: Changes in fatty acids and complex lipids.

-

-

Adrenal Suppression Markers: In systemic or long-term studies, one might observe a reduction in endogenous steroid metabolites, a key indicator of adrenal suppression seen with other corticosteroids.[25][26]

Part 4: Synthesis and Conclusion

The true power of this approach lies in the integration of proteomics and metabolomics data. A change in the abundance of a metabolic enzyme (identified by proteomics) can be directly correlated with changes in the concentrations of its substrate and product (quantified by metabolomics). This provides a powerful, multi-layered validation of FMA's effect on specific biological pathways.

By following this comprehensive guide, researchers can move beyond a superficial understanding of this compound's anti-inflammatory action. This integrated 'omics' strategy provides the tools to build a detailed molecular blueprint, revealing novel mechanisms, identifying robust biomarkers, and ultimately contributing to the development of safer and more effective therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is the mechanism of Fluorometholone? [synapse.patsnap.com]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. Effect of fluorometholone (FML) on the intraocular pressure of corticosteroid responders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic identification of glucocorticoid receptor interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. The metabolism of fluorometholone by bovine cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolomics and Drug Development - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 16. Fluorometholone inhibits corneal epithelial proliferation, migration via targeting Rho GTPases: RhoA, Rac1, and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. iroatech.com [iroatech.com]

- 19. Metabolomic profiling reveals extensive adrenal suppression due to inhaled corticosteroid therapy in asthma. [repository.cam.ac.uk]

- 20. Metabolomic profiling reveals extensive adrenal suppression due to inhaled corticosteroid therapy in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]